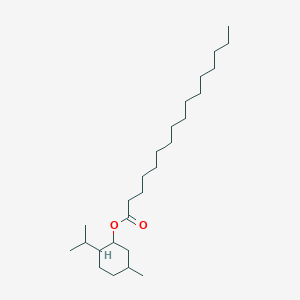
2-Isopropyl-5-methylcyclohexyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylcyclohexyl palmitate is a chemical compound known for its applications in various fields, including pharmaceuticals and cosmetics. It is an ester formed from the reaction of 2-isopropyl-5-methylcyclohexanol and palmitic acid. This compound is often used as a penetration enhancer in transdermal drug delivery systems due to its ability to disrupt the lipid structure of the stratum corneum, thereby increasing the permeability of the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl palmitate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with palmitic acid. This reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid (p-TSA) in a batch reactor. The optimal conditions for this reaction include a catalyst amount of 5% (wt/wt), a molar ratio of alcohol to acid of 7:1, and a reaction temperature of 82°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain the desired temperature and catalyst concentration, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-methylcyclohexyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-isopropyl-5-methylcyclohexanol and palmitic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions
Esterification: Palmitic acid, 2-isopropyl-5-methylcyclohexanol, p-toluene sulfonic acid (p-TSA), temperature of 82°C.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-Isopropyl-5-methylcyclohexanol and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Applications De Recherche Scientifique
2-Isopropyl-5-methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The primary mechanism by which 2-isopropyl-5-methylcyclohexyl palmitate exerts its effects is through the disruption of the lipid structure of the stratum corneum. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs and other compounds. The compound interacts with the lipid bilayers, causing fluidization and increasing the partitioning of drugs into the stratum corneum .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-5-methylcyclohexyl heptanoate: Similar in structure and used as a penetration enhancer.
2-Isopropyl-5-methylcyclohexyl octadec-9-enoate: Another ester with similar applications in transdermal drug delivery.
2-Isopropyl-5-methylcyclohexanone hydrazones: Used in pharmaceutical research for their potential therapeutic effects.
Uniqueness
2-Isopropyl-5-methylcyclohexyl palmitate is unique due to its specific ester structure, which provides optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to disrupt the lipid structure of the stratum corneum without causing significant irritation or toxicity, making it a valuable compound in transdermal drug delivery systems .
Propriétés
Formule moléculaire |
C26H50O2 |
|---|---|
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3 |
Clé InChI |
VGLJQMIPINKCBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


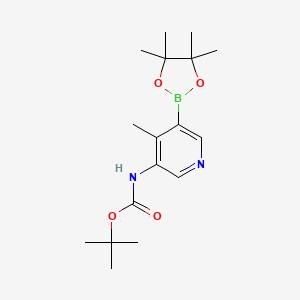
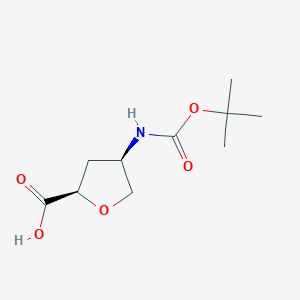

![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
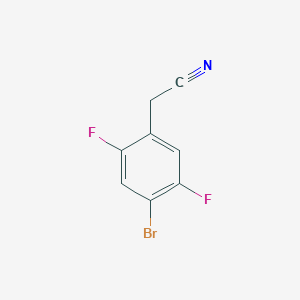

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

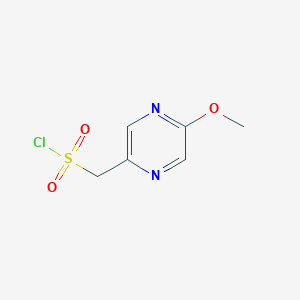
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
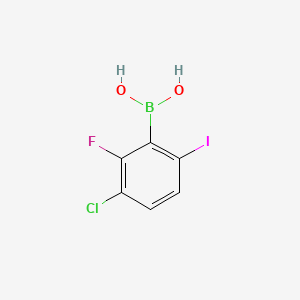
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
